N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide
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Description
“N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide” is a compound that belongs to the class of organic compounds known as naphthalenes . It is a heterocyclic compound presenting two possible tautomeric forms: the 1H- and 2H-isomers .
Synthesis Analysis
The synthesis of such compounds has been reported in various studies. For instance, a study reported the synthesis of pyrazolo[3,4-d]pyrimidine derivatives . Another study reported the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors . The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .Molecular Structure Analysis
The molecular structure of “this compound” is complex, with multiple substituents present at positions N1, C3, C4, C5, and C6 . The compound can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” are complex and involve multiple steps . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” can be inferred from its synthesis. For instance, one study reported the compound as a red powder with a melting point of 112 – 114°C . Another study reported it as a yellow liquid .Future Directions
Mechanism of Action
Target of Action
The primary target of N-methyl-N-(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)acetamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to significant alterations in cell cycle progression . This interaction results in the inhibition of tumor cell proliferation, making this compound a potential candidate for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to apoptosis, or programmed cell death, within tumor cells .
Result of Action
The primary result of the compound’s action is the significant inhibition of tumor cell growth . Most notably, the compound has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Properties
IUPAC Name |
N-methyl-N-[1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O/c1-9(20)18(2)10-3-5-19(6-4-10)13-11-7-16-17-12(11)14-8-15-13/h7-8,10H,3-6H2,1-2H3,(H,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGHOOKPOSNQNDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1CCN(CC1)C2=NC=NC3=C2C=NN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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